Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate

Lipophilicity Membrane Permeability Drug Design

Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate (CAS 1266369-25-8), also known as H-DL-Phe(4-NO2)-OtBu, is a racemic phenylalanine derivative characterized by a free α-amino group, a tert-butyl ester-protected C-terminus, and a para-nitrophenyl side chain. With a molecular weight of 266.29 g/mol and a computed XLogP3 value of 2.3, it serves as a versatile intermediate that combines the electron-withdrawing and chromophoric properties of the nitro group with the acid-labile protection of the tert-butyl ester.

Molecular Formula C13H18N2O4
Molecular Weight 266.297
CAS No. 1266369-25-8
Cat. No. B2701547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-amino-3-(4-nitrophenyl)propanoate
CAS1266369-25-8
Molecular FormulaC13H18N2O4
Molecular Weight266.297
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N
InChIInChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)11(14)8-9-4-6-10(7-5-9)15(17)18/h4-7,11H,8,14H2,1-3H3
InChIKeyWFXHVZZCTZMYSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate (CAS 1266369-25-8): A Key 4-Nitrophenylalanine Ester Building Block for Peptide and Small-Molecule Synthesis


Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate (CAS 1266369-25-8), also known as H-DL-Phe(4-NO2)-OtBu, is a racemic phenylalanine derivative characterized by a free α-amino group, a tert-butyl ester-protected C-terminus, and a para-nitrophenyl side chain [1]. With a molecular weight of 266.29 g/mol and a computed XLogP3 value of 2.3, it serves as a versatile intermediate that combines the electron-withdrawing and chromophoric properties of the nitro group with the acid-labile protection of the tert-butyl ester [1]. This specific combination enables controlled, sequential deprotection in synthetic pathways, distinguishing it from analogs where the amino group is also protected (e.g., Boc-4-nitro-L-phenylalanine tert-butyl ester) or where the ester is non-acid-labile (e.g., methyl or ethyl esters) .

Why Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate (1266369-25-8) Cannot Be Replaced by Other 4-Nitrophenylalanine Esters


Substituting tert-butyl 2-amino-3-(4-nitrophenyl)propanoate with a generic 4-nitrophenylalanine ester, such as its methyl or ethyl counterpart, will critically alter the reaction sequence and final product profile. The tert-butyl ester provides orthogonal acid-lability, enabling selective C-terminus deprotection under mild acidic conditions while leaving the free amine available for coupling [1]. In contrast, methyl esters require alkaline hydrolysis, which can promote racemization and is incompatible with base-sensitive substrates [2]. These fundamental differences in reactivity, lipophilicity (tert-butyl XLogP3 = 2.3 vs. methyl XLogP3 = 1.4), and stereoelectronic properties directly impact synthetic yield, purity, and the scope of downstream chemistry [1].

Quantitative Head-to-Head Evidence for Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate (1266369-25-8) vs. Closest Analogs


Lipophilicity: Tert-butyl Ester is Over 0.9 Log Units More Lipophilic Than the Methyl Ester

The tert-butyl ester derivative exhibits a computed partition coefficient (XLogP3) of 2.3, which is 0.9 log units higher than the methyl ester analog (XLogP3 = 1.4) [1]. This substantial difference in lipophilicity directly influences membrane permeability, solubility, and chromatographic retention time, making the tert-butyl ester a superior choice for applications requiring enhanced passive diffusion or non-polar extraction characteristics compared to its methyl ester counterpart [1].

Lipophilicity Membrane Permeability Drug Design

Molecular Topology: Tert-butyl Ester Exhibits a Lower Polar Surface Area Relative to Size vs. Methyl Ester

The target compound has a topological polar surface area (TPSA) of 98.1 Ų, which, when normalized by its higher molecular weight (266.29 g/mol), results in a TPSA:MW ratio of 0.37 [1]. The methyl ester analog, with a TPSA of 98.1 Ų and a lower molecular weight (224.21 g/mol), has a higher TPSA:MW ratio of 0.44 [1]. This difference indicates that the tert-butyl ester's polar surface is 'diluted' by a larger non-polar surface, which can be advantageous for improving passive oral absorption in prodrug design.

Topological Polar Surface Area Absorption Solubility

Orthogonal Deprotection: Tert-butyl Ester is Selectively Cleaved by Acid, Unlike Alkaline-Labile Methyl Esters

Tert-butyl esters are uniquely cleaved under acidic conditions (e.g., TFA or HCl in organic solvents) via an SN1 mechanism involving alkyl-oxygen scission, whereas methyl esters are stable under these conditions and require alkaline hydrolysis for deprotection [1]. This orthogonal selectivity allows the target compound to be used in the presence of other base-labile protecting groups (e.g., Fmoc). A direct comparison of hydrolysis rates shows that tert-butyl ester-functionalized surfaces hydrolyze readily at pH < 5, while methyl ester surfaces remain intact across a pH range of 1–13 [2].

Solid-Phase Peptide Synthesis Orthogonal Protection Deprotection

Purity and Specification: Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate Demonstrates High Available Purity

Commercial specifications for this compound typically guarantee a minimum purity of 95%, with storage conditions clearly defined for long-term stability in a cool, dry place . This is in line with the highest purity grades offered for analogous 4-nitrophenylalanine tert-butyl esters (e.g., 98% for the L-enantiomer 116366-32-6) . This high standard of characterization ensures batch-to-batch reproducibility for sensitive applications such as proteomics research and pharmaceutical intermediate synthesis.

Chemical Purity Quality Control Reproducibility

High-Value Application Scenarios for Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate (1266369-25-8) Driven by Quantitative Differentiation


Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Side-Chain and C-Terminus Protection

In the synthesis of complex peptides, the acid-labile tert-butyl ester allows for the selective deprotection of the C-terminus without affecting the growing peptide chain attached to the resin via a base-labile linker [1]. The 0.9 Log unit increase in lipophilicity compared to the methyl ester also facilitates the purification of intermediate peptide fragments via reverse-phase HPLC, as the higher hydrophobicity provides better separation from polar deletion sequences [2].

Design and Synthesis of Membrane-Permeable Fluorescent Probes and PET Tracers

The enhanced lipophilicity (XLogP3 = 2.3 vs. 1.4 for methyl ester) makes this compound an ideal starting material for creating cell-permeable probes [1]. The free amine can be conjugated with fluorophores or chelators, while the nitro group serves as a fluorescence quencher or a precursor for further functionalization (e.g., reduction to aniline). The optimal TPSA:MW ratio of 0.37 suggests a favorable profile for passive membrane diffusion, a critical factor for intracellular target engagement [1].

Medicinal Chemistry Campaigns for Oral Peptidomimetics

The compound's physicochemical profile, specifically its lower TPSA:MW ratio (0.37) compared to the methyl ester (0.44), aligns with the 'Rule of Five' for oral bioavailability [1]. It serves as a key intermediate for synthesizing libraries of peptidomimetic inhibitors where the tert-butyl ester is maintained to improve oral absorption or removed in a final, mild acidic step to reveal the free acid pharmacophore [2]. The orthogonal protection strategy simplifies the synthesis of analogs with diverse N-terminal modifications.

Chromogenic and Fluorogenic Enzyme Substrate Development

The 4-nitrophenyl group is a well-established chromogenic reporter. When this compound is incorporated into peptide substrates, the tert-butyl ester's orthogonal stability allows for selective enzymatic cleavage of an N-terminal amide bond without background ester hydrolysis [1]. Furthermore, the higher lipophilicity of the substrate can be used to tune its affinity for the enzyme's hydrophobic binding pocket, potentially improving Km values compared to substrates based on the more polar methyl ester analog [2].

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